

UAMC1110 Derivatives: A Comparative Analysis of Protease Cross-Reactivity

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Compound of Interest

Compound Name: NH2-UAMC1110

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of UAMC1110 and its derivatives with other key proteases. The following analysis is supported by quantitative data and detailed experimental methodologies.

UAMC1110 is recognized as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various diseases, including cancer.^[1] The development of UAMC1110 derivatives, particularly as activity-based probes (ABPs), has been a significant step forward in studying FAP's biological functions.^[2] This guide focuses on the cross-reactivity of these compounds with other members of the S9 family of serine proteases, a critical factor in determining their specificity and potential off-target effects.

Comparative Inhibitory Activity

The inhibitory potency (IC₅₀) of UAMC1110 and three of its activity-based probe derivatives were assessed against FAP and four related serine proteases: Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Prolyl Oligopeptidase (PREP). The data, summarized in the table below, highlights the selectivity profile of these compounds.

Compound	FAP IC50 (nM)	DPP4 IC50 (μM)	DPP8 IC50 (μM)	DPP9 IC50 (μM)	PREP IC50 (μM)
UAMC1110	0.43	>100	>100	18.7	1.8
Probe 5 (Biotin-labeled)	0.53	>100	12.1	1.4	>100
Probe 6 (Cy3-labeled)	1.0	>100	10.4	1.0	>100
Probe 7 (Cy5-labeled)	0.60	>100	2.5	0.5	>100

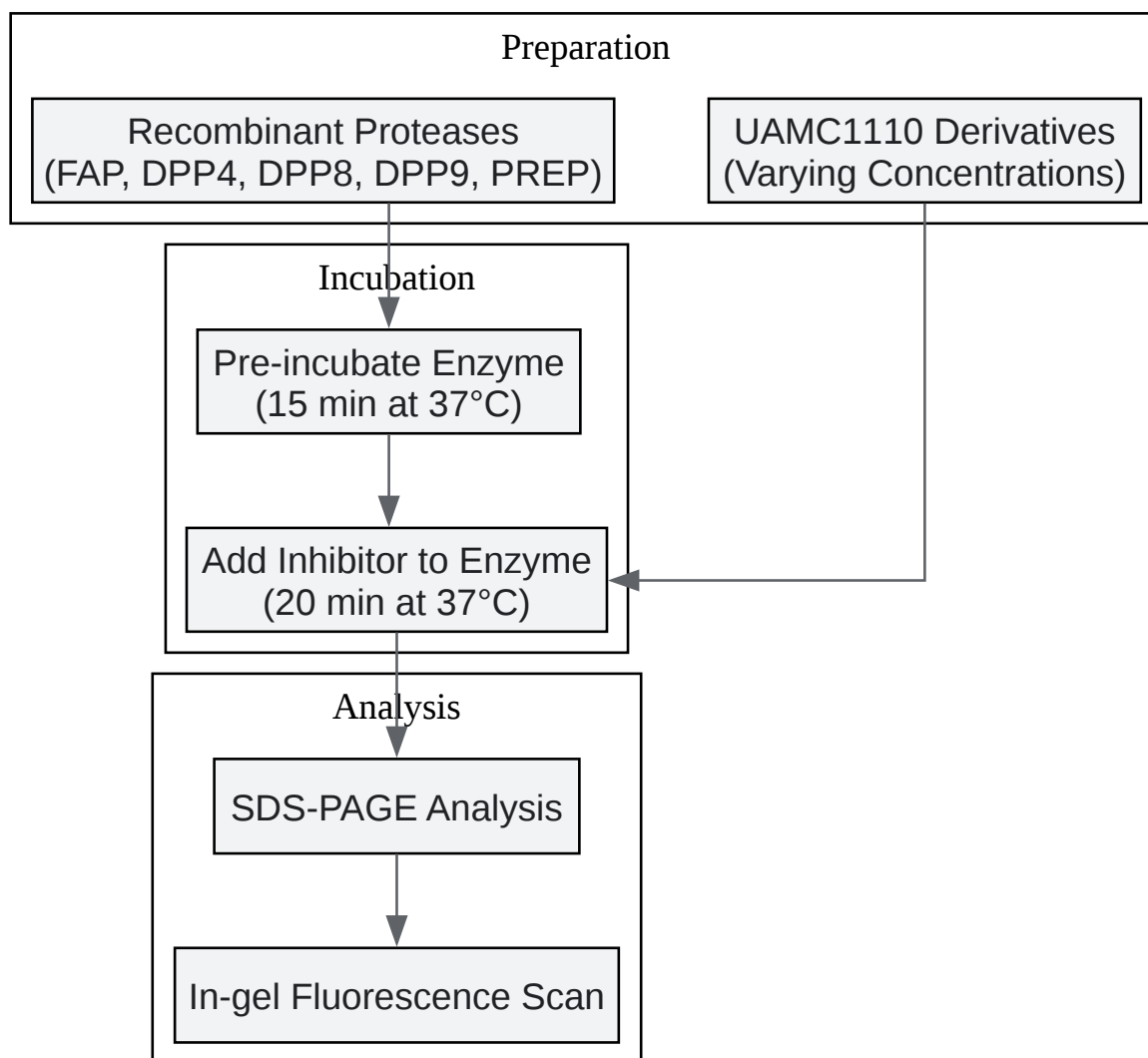
Data sourced from "In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes"[1][3]. The IC50 value for UAMC1110 against FAP reported here is slightly higher than in some earlier publications due to a revised measurement method using a lower enzyme concentration.[1][3]

The results demonstrate that while UAMC1110 and its derivatives maintain subnanomolar affinity for FAP, they exhibit significantly lower potency against DPP4 and PREP, with IC50 values in the micromolar range.[3] Notably, some cross-reactivity is observed with DPP8 and DPP9, particularly for the Cy5-labeled probe (Probe 7).[3] Despite the lower potency, the observed cross-reactivity in SDS-PAGE experiments suggests a "tight binding" profile to DPP8 and DPP9.[3]

Experimental Workflow and Protocols

To ensure the reproducibility and clear understanding of the presented data, the following experimental protocols are provided.

Experimental Workflow for Cross-Reactivity Assessment



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Caption: Workflow for assessing protease cross-reactivity.

Detailed Experimental Protocols

IC₅₀ Determination: The inhibitory activity of the compounds was determined by measuring their ability to inhibit the catalytic activity of the respective proteases. Recombinant human FAP, DPP4, DPP8, DPP9, and PREP were used. The enzymes were pre-incubated for 15 minutes at 37°C.[3] A fluorescent substrate (e.g., Ala-Pro-AMC for FAP) was then added along with varying concentrations of the inhibitor.[4] The reaction was incubated for a set period, and the fluorescence was measured to determine the rate of substrate hydrolysis. IC₅₀ values were calculated from the resulting dose-response curves.

SDS-PAGE Analysis of Cross-Reactivity: To visually assess cross-reactivity, 100 nM of each recombinant enzyme (FAP, DPP4, DPP8, DPP9, and PREP) was pre-incubated for 15 minutes at 37°C in their respective assay buffers.[3] Following this, the enzymes were incubated for 20 minutes at 37°C with various concentrations of the Cy3- and Cy5-labeled UAMC1110 derivatives (probes 6 and 7).[3] The reactions were then subjected to SDS-PAGE analysis. The gel was scanned for fluorescence at the appropriate wavelengths for Cy3 and Cy5 to visualize any covalent binding of the probes to the enzymes, indicating inhibitory activity.[3]

Assay Buffers:

- FAP Assay Buffer: 50 mM Tris-HCl pH 8.0, 140 mM NaCl[3]
- DPP Assay Buffer: 0.1 M Tris-HCl buffer with 0.1 M NaCl pH 7.6[3]
- PREP Assay Buffer: 0.1 M K-phosphate, 1 mM EDTA, 1 mM DTT pH 7.4[3]

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